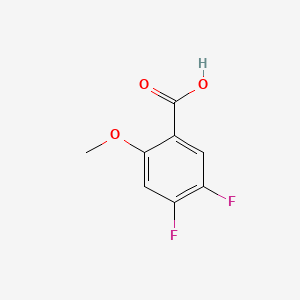

4,5-Difluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHKGUQWAQEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476376 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425702-18-7 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Difluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid, with the chemical formula C₈H₆F₂O₃, is a fluorinated aromatic carboxylic acid.[1][2] The presence of fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable building block in medicinal chemistry and drug discovery.[3][4] Fluorination is a common strategy to enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and potential biological significance.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information and provides data for structurally related compounds for comparative purposes.

| Property | This compound | 3,4-Difluoro-2-methoxybenzoic acid | 5-Fluoro-2-methoxybenzoic acid | 4-Methoxybenzoic acid (p-Anisic acid) |

| Molecular Formula | C₈H₆F₂O₃[1][2] | C₈H₆F₂O₃ | C₈H₇FO₃ | C₈H₈O₃ |

| Molecular Weight | 188.13 g/mol [1][2] | 188.13 g/mol | 170.14 g/mol | 152.15 g/mol |

| Melting Point | Data not available | 137-139 °C | 87-91 °C | 182-185 °C |

| Boiling Point | Data not available | Data not available | Data not available | 275-280 °C |

| Solubility | Data not available | Data not available | Data not available | Sparingly soluble in water (0.3 g/L at 20°C); soluble in alcohols, ether, and ethyl acetate.[5] |

| Appearance | Solid | White to off-white solid | White to off-white solid | White crystalline solid |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the methoxy group protons, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the fluorine and methoxy substituents.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.8 | Multiplet | 2H | Aromatic CH |

| ~3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit C-F coupling.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~165-170 | C=O (Carboxylic acid) |

| ~140-160 (d, J_CF) | C-F |

| ~110-130 | Aromatic C-H and C-OCH₃ |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1250-1300 | Strong | C-O stretch (Aryl ether) |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 188 | Molecular ion [M]⁺ |

| 171 | [M - OH]⁺ |

| 159 | [M - CHO]⁺ |

| 143 | [M - COOH]⁺ |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 4,5-difluoro-2-methoxybenzoate.[3]

Proposed Synthesis Workflow

References

- 1. scbt.com [scbt.com]

- 2. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Dfluoro-2-methoxybenzoic acid methyl ester 95% | CAS: 1261444-15-8 | AChemBlock [achemblock.com]

- 4. This compound [myskinrecipes.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-Difluoro-2-methoxybenzoic acid, a valuable intermediate in the development of fluorinated pharmaceuticals.[1] The strategic incorporation of fluorine atoms and a methoxy group into the benzoic acid scaffold allows for the fine-tuning of physicochemical properties such as metabolic stability and bioavailability in active pharmaceutical ingredients. This document details plausible synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of this compound. These pathways offer flexibility in starting material selection and reaction conditions.

Pathway A: Carboxylation of 3,4-Difluoroanisole via Directed Ortho-Lithiation

This is the most direct and convergent approach, leveraging the ortho-directing effect of the methoxy group to introduce a carboxylic acid functionality.

Pathway B: Oxidation of a Toluene Precursor

A multi-step, yet viable route, that begins with a substituted toluene and culminates in the oxidation of the methyl group to a carboxylic acid.

Pathway C: O-Methylation of a Dihydroxybenzoic Acid Precursor

This pathway involves the methylation of a commercially available difluorinated hydroxybenzoic acid derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathways, allowing for a comparative analysis of their efficiency.

| Step | Pathway | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pathway A: Step 1 | A | 3,4-Difluoroanisole | n-BuLi, TMEDA, then CO₂ (gas) | THF | -78 to rt | 2-4 | ~70-80 |

| Pathway B: Step 1 | B | 1,2-Difluoro-4-methyl-5-nitrobenzene | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | >90 |

| Pathway B: Step 2 | B | 4,5-Difluoro-2-methylaniline | NaNO₂, H₂SO₄, then H₂O | Water | 0 to 100 | 1-2 | ~70-80 |

| Pathway B: Step 3 | B | 4,5-Difluoro-2-methylphenol | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 4-6 | >90 |

| Pathway B: Step 4 | B | 4,5-Difluoro-2-methoxytoluene | KMnO₄ | Water/Pyridine | 100 | 4-8 | ~60-70 |

| Pathway C: Step 1 | C | 4,5-Difluoro-2-hydroxybenzoic acid | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 4-6 | >95 |

Detailed Experimental Protocols

Pathway A: Carboxylation of 3,4-Difluoroanisole

This pathway is the most recommended due to its convergency.

-

Step 1: Ortho-Lithiation and Carboxylation of 3,4-Difluoroanisole

-

To a solution of 3,4-difluoroanisole (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting solution is cooled back to -78 °C, and dry carbon dioxide gas is bubbled through the mixture for 1-2 hours, or the solution is poured over crushed dry ice.

-

The reaction is quenched with water and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 2M HCl and the product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

-

Pathway B: Oxidation of a Toluene Precursor

-

Step 1: Reduction of 1,2-Difluoro-4-methyl-5-nitrobenzene

-

To a stirred mixture of 1,2-difluoro-4-methyl-5-nitrobenzene (1.0 eq) in a mixture of ethanol and water, iron powder (3.0 eq) and ammonium chloride (0.5 eq) are added.

-

The reaction mixture is heated to reflux for 2-4 hours.

-

After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 4,5-difluoro-2-methylaniline.

-

-

Step 2: Diazotization and Hydrolysis of 4,5-Difluoro-2-methylaniline

-

4,5-Difluoro-2-methylaniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water at 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added to a boiling solution of aqueous sulfuric acid.

-

After cooling, the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4,5-difluoro-2-methylphenol.

-

-

Step 3: O-Methylation of 4,5-Difluoro-2-methylphenol

-

To a solution of 4,5-difluoro-2-methylphenol (1.0 eq) in acetone, potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq) are added.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is dissolved in diethyl ether, washed with water and brine, dried, and concentrated to give 4,5-difluoro-2-methoxytoluene.

-

-

Step 4: Oxidation of 4,5-Difluoro-2-methoxytoluene

-

4,5-Difluoro-2-methoxytoluene (1.0 eq) is suspended in a mixture of water and pyridine.

-

Potassium permanganate (3.0-4.0 eq) is added portion-wise, and the mixture is heated to 100 °C for 4-8 hours.

-

After cooling, the reaction is filtered, and the filtrate is acidified with concentrated HCl. The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

-

Pathway C: O-Methylation of 4,5-Difluoro-2-hydroxybenzoic acid

This is a straightforward, high-yielding final step if the precursor is available.

-

Step 1: Methylation of 4,5-Difluoro-2-hydroxybenzoic acid

-

To a solution of 4,5-difluoro-2-hydroxybenzoic acid (1.0 eq) in acetone, potassium carbonate (2.5 eq) and dimethyl sulfate (1.5 eq) are added.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with 2M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

-

Synthesis Pathway Diagrams

Figure 1: Overview of synthetic pathways to this compound.

Experimental Workflow Diagrams

Figure 2: Experimental workflow for Pathway A.

Figure 3: Experimental workflow for Pathway C.

References

Spectroscopic Analysis of 4,5-Difluoro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| Chemical Name | 4,5-Difluoro-2-methoxybenzoic acid |

| CAS Number | 425702-18-7 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Monoisotopic Mass | 188.0285 Da |

Predicted Spectroscopic Data

While experimental data is pending, computational models predict the following mass spectrometry data, which can be a useful reference for initial characterization.

Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 189.03578 |

| [M+Na]⁺ | 211.01772 |

| [M-H]⁻ | 187.02122 |

| [M+NH₄]⁺ | 206.06232 |

| [M+K]⁺ | 226.99166 |

| [M+H-H₂O]⁺ | 171.02576 |

| [M+HCOO]⁻ | 233.02670 |

| [M+CH₃COO]⁻ | 247.04235 |

Experimental Protocols

The following sections detail the standardized procedures for obtaining crucial spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei.[2]

¹H and ¹³C NMR Analysis Protocol

-

Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[3]

-

Data Acquisition :

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A series of 1D and 2D NMR experiments may be necessary for complete structure elucidation.[3]

-

-

Data Processing : The raw data (Free Induction Decay - FID) is processed through a Fourier transform.

-

Phasing : Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[2]

-

Baseline Correction : Correct the baseline to be flat.[2]

-

Integration : For ¹H NMR, integrate the area under each peak to determine the relative ratios of protons in different environments.[2][4]

-

Peak Picking : Identify the chemical shift (δ) for each peak.[2]

-

-

Interpretation : Analyze the chemical shifts, integration values, and splitting patterns to deduce the structure of the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Thin Solid Film IR Protocol [5]

-

Sample Preparation :

-

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[5]

-

Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

-

-

Data Acquisition :

-

Data Interpretation : Analyze the absorption bands (peaks) in the spectrum to identify characteristic functional groups (e.g., C=O, O-H, C-F, C-O).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) Mass Spectrometry Protocol [2]

-

Sample Preparation :

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity, volatile solvent such as methanol or acetonitrile.[2]

-

Ensure the sample is free of salts and other non-volatile materials that can interfere with ionization.[2]

-

Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[2]

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Select the ionization mode. For a benzoic acid derivative, the negative ion mode ([M-H]⁻) is often preferred to observe the deprotonated molecule, though the positive ion mode ([M+H]⁺) can also be used.[2]

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Interpretation :

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described above.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation.

References

4,5-Difluoro-2-methoxybenzoic acid CAS number lookup

CAS Number: 425702-18-7

Executive Summary

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzoic acid, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable building block for synthesizing complex molecules with enhanced metabolic stability, bioavailability, and target-binding affinity.[1] This document details the compound's physicochemical properties, outlines a logical synthetic pathway with experimental protocols, and provides essential safety and handling information. It is intended for researchers, medicinal chemists, and professionals in the drug development and chemical synthesis sectors.

Physicochemical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 425702-18-7 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 213 - 217 °C | Sigma-Aldrich MSDS |

| XlogP (Predicted) | 1.6 | [3] |

Synthesis Pathway

A robust and regioselective synthesis of this compound can be achieved via a two-step process starting from the commercially available 3,4-difluoroanisole. The key transformation is a directed ortho-metalation (DoM), where the methoxy group directs the deprotonation to the adjacent C2 position, followed by carboxylation.

The overall workflow is illustrated below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for directed ortho-metalation and subsequent carboxylation.

Step 1: Directed Ortho-Metalation and Carboxylation of 3,4-Difluoroanisole

-

Objective: To regioselectively introduce a carboxyl group at the C2 position of 3,4-difluoroanisole.

-

Materials:

-

3,4-Difluoroanisole (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

-

Dry ice (solid CO₂) (excess)

-

Argon or Nitrogen gas supply

-

Dry, argon-flushed glassware

-

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF.

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add 3,4-difluoroanisole (1 eq.) to the cooled THF.

-

Slowly add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. The methoxy group acts as a directing metalation group (DMG), facilitating the removal of the proton at the ortho-position (C2).[4][5]

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion. The dry ice should be handled carefully to avoid moisture contamination.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Step 2: Acidic Workup and Isolation

-

Objective: To protonate the carboxylate salt and isolate the final product.

-

Materials:

-

Reaction mixture from Step 1

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Methodology:

-

Once the reaction has reached room temperature, add water to dissolve the salts.

-

Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Spectroscopic Data (Predicted)

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | ~10-13 (s, 1H, -COOH), ~7.4-7.8 (dd, 1H, Ar-H), ~7.0-7.3 (dd, 1H, Ar-H), ~3.9-4.1 (s, 3H, -OCH₃) |

| ¹³C NMR | ~165-170 (C=O), ~150-160 (Ar-C attached to F and OCH₃, with C-F coupling), ~110-125 (Ar-C, with C-F coupling), ~56-62 (-OCH₃) |

Note: These are estimated values. Actual experimental values may vary.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in medicinal chemistry and agrochemical research.[1]

-

Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and improve pharmacokinetic properties like lipophilicity and binding affinity.[1] This intermediate provides a scaffold to introduce this desirable difluoro-methoxy-phenyl motif into larger, biologically active molecules.

-

Agrochemical Research: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern herbicides and pesticides, and this acid serves as a valuable precursor in their synthesis.[1]

The logical relationship for its primary use is outlined below.

Caption: General application workflow in multi-step synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: Causes serious eye damage and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: Rinse mouth. Consult a physician.

-

Always consult the material safety data sheet (MSDS) for complete safety information before handling this compound.

References

An In-depth Technical Guide to the Molecular Structure of 4,5-Difluoro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. The presence of fluorine atoms and a methoxy group on the benzoic acid scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical properties, predicted spectroscopic data, and a proposed synthesis workflow.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₆F₂O₃, has a molecular weight of approximately 188.13 g/mol [1][2]. It is a solid at room temperature and is used as an intermediate in the synthesis of pharmaceuticals. The inclusion of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates[1].

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| CAS Number | 425702-18-7 | [1][2] |

| SMILES | COC1=CC(=C(C=C1C(=O)O)F)F | [3] |

| InChI | InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | [3] |

Molecular Structure and Geometry

While no experimental crystal structure data for this compound is publicly available, the molecular structure can be predicted based on standard bond lengths and angles of similar aromatic carboxylic acids. The molecule consists of a benzene ring substituted with two fluorine atoms at the 4 and 5 positions, a methoxy group at the 2 position, and a carboxylic acid group at the 1 position.

References

Physical and chemical characteristics of 4,5-Difluoro-2-methoxybenzoic acid

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS RN: 425702-18-7).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, reactivity, and applications. It includes structured data tables for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of chemical pathways and workflows to support laboratory applications.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid derivative.[1][3] The presence of two fluorine atoms and a methoxy group on the benzoic acid core makes it a valuable building block in medicinal chemistry and agrochemical research.[1][4] These substitutions can influence molecular properties such as metabolic stability, binding affinity, and bioavailability in larger, more complex molecules.[1][4]

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 425702-18-7 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |

| Molecular Weight | 188.13 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | ≥98% (Typical) | [1] |

| Storage | Room temperature, dry conditions | [1] |

| XlogP (Predicted) | 1.6 | [5] |

| Monoisotopic Mass | 188.0285 Da | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra are lot-dependent, the expected characteristics are outlined below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons, the methoxy group protons (-OCH₃), and the acidic carboxylic acid proton (-COOH). The aromatic signals will show splitting patterns influenced by fluorine-proton coupling. |

| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methoxy carbon, and six aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches for the ether and acid, and C-F stretches. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, methoxy group, and other fragments. |

Synthesis and Reactivity

Synthetic Pathway

While multiple synthetic routes are possible, a common approach for synthesizing substituted benzoic acids involves nucleophilic aromatic substitution and subsequent functional group transformations. A plausible pathway for this compound could start from a more heavily halogenated precursor, such as 2,3,4,5-tetrafluorobenzoic acid.[6] The synthesis involves selective methoxylation followed by reduction steps.[6]

A generalized synthetic workflow is depicted below.

Caption: Plausible synthesis from a tetrafluorinated precursor.

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the methoxy group.

-

Carboxylic Acid: Can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol.[1]

-

Aromatic Ring: The fluorine atoms are deactivating, making electrophilic aromatic substitution challenging. However, the ring is susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced under harsh conditions.

-

Methoxy Group: The methyl group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol.

Applications in Research and Development

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceuticals: It is a building block for creating active pharmaceutical ingredients (APIs).[1] The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can lead to better drug candidates.[1][4]

-

Agrochemicals: This compound is also utilized in the research and design of novel herbicides and plant growth regulators.[1]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood.[7][8][9] It is classified as an irritant, causing skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.[8]

-

Hand Protection: Compatible chemical-resistant gloves.[8]

-

Skin and Body Protection: Laboratory coat.[7]

-

Respiratory Protection: Use respirators tested and approved under appropriate government standards if dust is generated and ventilation is inadequate.[8]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Benzoic Acid

This protocol is a generalized example of an Ullmann condensation for forming a diaryl ether, which can be adapted for related syntheses. This illustrates the type of reaction conditions often employed for modifying aromatic rings.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the starting aryl halide (1.1 eq), the phenol derivative (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).[10]

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), to the flask.[10]

-

Heating: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours.[10]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[10] Pour the mixture into a beaker containing 2M hydrochloric acid to neutralize the excess base and precipitate the crude product.[10]

-

Purification: Collect the solid precipitate by vacuum filtration and wash with water until the filtrate is neutral.[10] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Protocol 2: General Analytical Workflow

This workflow outlines the standard procedure for characterizing a synthesized chemical compound like this compound.

Caption: Standard workflow for purification and analysis.

Protocol 3: Spectroscopic Sample Preparation

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

-

Acquisition: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[11] For ¹H NMR, a standard one-pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, requiring a larger number of scans.[11]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the solid sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[11] Alternatively, for Attenuated Total Reflectance (ATR-IR), place the solid sample directly onto the ATR crystal.[11]

-

Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum first, which is then automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (MS):

-

Sample Introduction: For a compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source can be used.[11]

-

Ionization: Electron Ionization (EI) is a standard method for GC-MS, while ESI is common for liquid-phase introduction.[11]

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. gustavus.edu [gustavus.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-Difluoro-2-methoxybenzoic acid, a key intermediate in the development of fluorinated pharmaceutical compounds. The inclusion of fluorine atoms and a methoxy group in the benzoic acid scaffold can significantly enhance metabolic stability and bioavailability, making this compound a valuable building block in medicinal chemistry. This document outlines the primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 4,5-Difluoro-2-hydroxybenzoic acid, from a commercially available fluorinated starting material. The subsequent step is the selective methylation of the hydroxyl group to yield the final product.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4,5-Difluoro-2-hydroxybenzoic acid

A plausible and efficient route to 4,5-Difluoro-2-hydroxybenzoic acid involves the nucleophilic aromatic substitution of a fluorine atom on a polyfluorinated benzene ring with a hydroxyl group, followed by carboxylation. A similar, documented procedure for the synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid suggests that a direct synthesis from a tetrafluorinated precursor is a viable strategy.

Caption: Proposed workflow for the synthesis of the hydroxy intermediate.

Step 2: Methylation of 4,5-Difluoro-2-hydroxybenzoic acid

The final step is the selective O-methylation of the phenolic hydroxyl group of 4,5-Difluoro-2-hydroxybenzoic acid. This can be achieved using common methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of a base. The use of a mild base ensures the selective methylation of the more acidic phenolic hydroxyl group over the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Difluoro-2-hydroxybenzoic acid

This protocol is adapted from the synthesis of structurally similar fluorinated hydroxybenzoic acids.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO2) gas or dry ice

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, condenser, dropping funnel, gas inlet tube, and magnetic stirrer

Procedure:

-

Hydroxylation: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 1,2,4,5-tetrafluorobenzene in DMSO. Add a solution of sodium hydroxide in water dropwise at room temperature. Heat the reaction mixture to 120-140°C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and pour it into ice water. Acidify the solution with concentrated HCl to a pH of 1-2. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude 2,4,5-trifluorophenol.

-

Carboxylation: Dissolve the crude 2,4,5-trifluorophenol in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium in hexanes dropwise via a syringe, keeping the temperature below -70°C. After the addition is complete, stir the mixture for 1-2 hours at -78°C.

-

Quenching and Work-up: Bubble dry CO2 gas through the reaction mixture for several hours or add crushed dry ice pellets. Allow the mixture to warm to room temperature overnight. Quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution. Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,5-Difluoro-2-hydroxybenzoic acid. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Protocol 2: Synthesis of this compound

This protocol utilizes dimethyl sulfate for the selective methylation of the phenolic hydroxyl group.

Materials:

-

4,5-Difluoro-2-hydroxybenzoic acid

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K2CO3)

-

Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask, condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4,5-Difluoro-2-hydroxybenzoic acid and potassium carbonate in acetone. Stir the suspension at room temperature.

-

Methylation: Add dimethyl sulfate dropwise to the suspension. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Acidification and Extraction: Acidify the aqueous layer with HCl and extract with ethyl acetate. Combine all organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a crystalline solid.

Data Presentation

The following table summarizes the expected yields and key physical properties of the synthesized compounds.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 4,5-Difluoro-2-hydroxybenzoic acid | 1,2,4,5-Tetrafluorobenzene | 1. NaOH2. n-BuLi, CO2 | 1. DMSO2. Diethyl ether | 60-70 | 175-178 |

| This compound | 4,5-Difluoro-2-hydroxybenzoic acid | Dimethyl sulfate, K2CO3 | Acetone | 85-95 | 138-141 |

Note: The yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-step pathway, involving the initial formation of 4,5-Difluoro-2-hydroxybenzoic acid followed by selective methylation, offers a reliable and efficient method for obtaining this valuable intermediate. The provided experimental protocols and quantitative data are intended to serve as a practical resource for researchers and professionals in the field of drug discovery and organic synthesis. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

An In-depth Technical Guide to Structural Analogs of 4,5-Difluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a versatile fluorinated building block increasingly utilized in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to structural analogs of this compound, with a focus on their potential as enzyme inhibitors.

Synthesis of Structural Analogs: Amide Derivatives

A common and effective approach to creating structural analogs of this compound is through the formation of amide derivatives. This is typically achieved by coupling the parent carboxylic acid with a variety of primary or secondary amines. A general synthetic workflow involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution with the desired amine.

A specific example is the synthesis of conjugates of tacrine with salicylic acid derivatives, including this compound.[1] The reaction of tacrine derivatives containing alkyl linkers with this compound in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like dry methylene chloride yields the corresponding amide conjugates.[1]

Biological Activity: Cholinesterase Inhibition

Structural analogs of this compound have been investigated for their potential as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.

A study by Grishchenko et al. synthesized a series of conjugates of tacrine, a known cholinesterase inhibitor, with this compound, varying the length of the polymethylene linker between the two moieties.[1] The inhibitory activity of these compounds against AChE and BChE was evaluated and is summarized in the table below.

| Compound ID | Linker Length (n) | AChE IC50 (µM) | BChE IC50 (µM) |

| 8a | 4 | 0.118 ± 0.006 | 0.011 ± 0.001 |

| 8b | 6 | 0.051 ± 0.003 | 0.010 ± 0.001 |

| 8c | 8 | 0.027 ± 0.001 | 0.012 ± 0.001 |

| Data sourced from Grishchenko et al. (2022).[1] |

The results indicate that these amide derivatives are potent inhibitors of both AChE and BChE, with a notable selectivity towards BChE.[1] The inhibitory activity against AChE was found to increase with the elongation of the linker chain.[1]

Experimental Protocols

General Synthesis of 4,5-Difluoro-2-methoxy-N-[n-(1,2,3,4-tetrahydroacridin-9-ylamino)alkyl]benzamides

The following protocol is adapted from the work of Grishchenko et al.[1]

-

Reactant Preparation: Dissolve the respective tacrine derivative with a polymethylene linker (1 equivalent) and this compound (1 equivalent) in dry methylene chloride.

-

Addition of Reagents: Add HATU (1 equivalent) and DIPEA (3 equivalents) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a saturated solution of NaHCO3 and water.

-

Extraction and Drying: Extract the aqueous phase with methylene chloride. Combine the organic layers and dry over anhydrous Na2SO4.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol gradient).

Cholinesterase Inhibition Assay (Ellman's Method)

The following is a general protocol for determining cholinesterase inhibitory activity.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

-

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel bioactive molecules. Its amide derivatives, in particular, have demonstrated significant potential as potent cholinesterase inhibitors. The synthetic accessibility of these analogs, coupled with the beneficial effects of fluorination on pharmacokinetic properties, makes this an attractive area for further research and development in the pursuit of new therapeutic agents for neurodegenerative and other diseases. The provided data and protocols offer a solid foundation for researchers and scientists to explore the rich chemical space of this compound structural analogs.

References

Methodological & Application

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. The unique substitution pattern of this aromatic carboxylic acid, featuring two fluorine atoms and a methoxy group, imparts desirable physicochemical properties to drug candidates. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of the final compound.[1] The carboxylic acid moiety serves as a versatile handle for various chemical modifications, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications in Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of a variety of targeted therapies. The difluoromethoxy-substituted phenyl ring can be found in molecules designed to interact with a range of biological targets.

-

Kinase Inhibitors: The 4,5-difluoro-2-methoxyphenyl moiety can be incorporated into scaffolds targeting the ATP-binding site of various kinases. The fluorine atoms can form favorable interactions with the kinase hinge region, while the methoxy group can be oriented to occupy hydrophobic pockets.

-

GPCR Modulators: Derivatives of this acid can be synthesized to act as agonists or antagonists of G-protein coupled receptors. The substituted phenyl ring can play a crucial role in ligand recognition and binding at either orthosteric or allosteric sites.

-

Antibacterial Agents: The unique electronic properties conferred by the fluorine and methoxy groups can be exploited in the design of novel antibacterial agents that may overcome existing resistance mechanisms.

Data Presentation: Representative Biological Activity

The following table presents hypothetical, yet representative, quantitative data for a series of amide derivatives of this compound, which could be generated during a typical drug discovery campaign targeting a specific kinase.

| Compound ID | R Group (Amine) | Kinase Inhibition IC50 (nM) | Cell Proliferation GI50 (µM) | Microsomal Stability (t½, min) |

| DFMBA-001 | 4-Anisidine | 550 | 12.5 | 35 |

| DFMBA-002 | 4-Chloroaniline | 275 | 8.2 | 45 |

| DFMBA-003 | 4-(Trifluoromethyl)aniline | 150 | 4.1 | 62 |

| DFMBA-004 | 4-Aminophenol | 480 | 15.0 | 28 |

| DFMBA-005 | 4-(Methylsulfonyl)aniline | 85 | 1.8 | 95 |

Experimental Protocols

A common and critical reaction involving this compound in medicinal chemistry is its coupling with various amines to form amide bonds. Below are detailed protocols for this transformation using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Description: This protocol outlines a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DMF (0.1 M) at room temperature, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Add HOBt (1.2 equivalents) to the mixture.

-

In a separate flask, dissolve EDC (1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

Description: This protocol describes a highly efficient method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly useful for coupling sterically hindered amines or less reactive carboxylic acids.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF (0.1 M) in a round-bottom flask.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and wash with saturated aqueous NaHCO₃ solution (3 times) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Mandatory Visualizations

References

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a key building block in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, allows for the fine-tuning of electronic properties, metabolic stability, and binding affinity of the final drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.

Featured Application: Synthesis of FCN-437, a Potent CDK4/6 Inhibitor

A prominent example of a kinase inhibitor likely synthesized using this compound is FCN-437, a novel, potent, and selective oral inhibitor of CDK4 and CDK6 developed by Fochon Pharmaceuticals.[1][2] FCN-437 has demonstrated significant anti-tumor activity in preclinical models and is under clinical investigation for the treatment of advanced solid tumors.[2][3]

Quantitative Data: In Vitro Inhibitory Activity of FCN-437

The inhibitory potency of FCN-437 against its target kinases has been determined through in vitro biochemical assays.

| Kinase Target | IC50 (nM) |

| CDK4 | 3.3[4] |

| CDK6 | 13.7[4] |

Table 1: In Vitro Inhibitory Activity of FCN-437. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of FCN-437 for its intended targets.

Signaling Pathway and Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[5] They form complexes with Cyclin D and phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[6] E2F then promotes the transcription of genes necessary for DNA replication and cell cycle progression.[5] In many cancers, the CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[3]

FCN-437, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb, thereby maintaining its suppression of E2F and causing a G1 cell cycle arrest.[1] This ultimately inhibits the proliferation of cancer cells.

Figure 1: CDK4/6 Signaling Pathway and Inhibition by FCN-437.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of CDK4/6 inhibitors derived from this compound.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based CDK4/6 Inhibitor (General Scheme)

The synthesis of FCN-437 and related pyrazolo[1,5-a]pyrimidine inhibitors generally involves a multi-step process. A key step is the amide coupling of this compound with an appropriate amine, followed by the construction of the heterocyclic core.

Figure 2: General Synthetic Workflow for a Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor.

Materials:

-

This compound

-

Appropriate amine intermediate

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic solvents (e.g., DMF, DCM)

-

Base (e.g., DIPEA)

-

Reagents for heterocyclic core formation (e.g., 3-aminopyrazole derivatives)[7]

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure: Amide Coupling (Illustrative)

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF.

-

Add the desired amine intermediate (1.1 eq) to the solution.

-

Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide intermediate.

Note: This is a generalized protocol. Specific reaction conditions and purification methods will need to be optimized for each specific substrate.

Protocol 2: In Vitro CDK4/6 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against CDK4/6 kinases using a radiometric assay.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[8]

-

Substrate (e.g., a recombinant fragment of the Retinoblastoma protein, Rb)

-

[γ-³³P]ATP

-

Test compound (e.g., FCN-437) serially diluted in DMSO

-

96-well or 384-well assay plates

-

Phosphocellulose membrane

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the respective CDK/Cyclin D enzyme, and the Rb substrate.

-

Add a small volume of the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose membrane to capture the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the membrane using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Rb Phosphorylation

This protocol is used to assess the effect of the kinase inhibitor on the phosphorylation of Rb in a cellular context.

Materials:

-

Cancer cell line expressing Rb (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (e.g., FCN-437)

-

DMSO (vehicle control)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780 or Ser807/811) and anti-total Rb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to confirm equal protein loading.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the kinase inhibitor on cell cycle distribution.

Materials:

-

Cancer cell line

-

Test compound (e.g., FCN-437)

-

DMSO (vehicle control)

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative kinase inhibitors. The protocols and data presented here, centered around the potent CDK4/6 inhibitor FCN-437, provide a solid foundation for researchers in the field of drug discovery to design and develop novel therapeutics targeting kinase-driven diseases. The strategic incorporation of this fluorinated benzoic acid derivative can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. fochonpharma.com [fochonpharma.com]

- 2. Fochon Pharmaceuticals Doses First Patient in the US in Phase I Clinical Study of FCN-437, a CDK4/6 Inhibitor for Advanced Solid Tumors_Member Companies News_News_Fosun Pharma [fosunpharma.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. | BioWorld [bioworld.com]

- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic acid in the Synthesis of a MAP4K4 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed protocols for the application of this compound in the synthesis of a potent Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) inhibitor, a promising target in oncology and inflammatory diseases.

Overview of MAP4K4 and its Signaling Pathway

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] It is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in cell migration, invasion, and inflammation.[1][3] Dysregulation of the MAP4K4 signaling cascade has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention.[4][5]

The diagram below illustrates a simplified MAP4K4 signaling pathway, highlighting its role in activating downstream effectors that contribute to cellular responses relevant to cancer progression.

Caption: Simplified MAP4K4 Signaling Pathway and its Inhibition.

Synthetic Application: Synthesis of a MAP4K4 Inhibitor

The following protocols detail the synthesis of a pyrazolopyrimidine-based MAP4K4 inhibitor, where this compound is a key starting material for the preparation of a crucial intermediate.

Experimental Protocols

Protocol 1: Synthesis of (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone

This protocol describes the amide coupling of this compound with piperazine.

Workflow:

Caption: Workflow for the synthesis of the piperazine amide intermediate.

Materials:

-

This compound

-

Piperazine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for Column Chromatography

-

Ethyl Acetate/Hexane mixture

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add piperazine (1.2 eq) to the solution.

-

Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone.

Protocol 2: Synthesis of the Final MAP4K4 Inhibitor

This protocol outlines the subsequent reaction of the piperazine amide intermediate with a pyrazolopyrimidine core to yield the final MAP4K4 inhibitor. The synthesis of the pyrazolopyrimidine core is based on analogous procedures described in patent literature.

Workflow:

Caption: Workflow for the final synthesis of the MAP4K4 inhibitor.

Materials:

-

(4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone

-

Appropriate chloro- or bromo-methyl pyrazolopyrimidine intermediate

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for Column Chromatography

-

Methanol/Dichloromethane mixture

Procedure:

-

To a solution of (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone (1.0 eq) in anhydrous DMF, add the chloro- or bromo-methyl pyrazolopyrimidine intermediate (1.1 eq) and cesium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 18 hours under a nitrogen atmosphere.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a methanol/dichloromethane gradient to afford the final MAP4K4 inhibitor.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the MAP4K4 inhibitor intermediate. Please note that yields are illustrative and may vary based on specific reaction conditions and scale.

| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | Piperazine, DCC, DMAP | DCM | 12-24 | 0 - RT | 70-85 |

Conclusion

This compound serves as a critical synthon for the preparation of complex heterocyclic molecules with significant biological activity. The protocols provided herein demonstrate its utility in the synthesis of a potent MAP4K4 inhibitor, a valuable target in modern drug discovery. The strategic incorporation of the difluoro-methoxyphenyl moiety can contribute to the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 5. d-nb.info [d-nb.info]

Application of 4,5-Difluoro-2-methoxybenzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules by altering their electronic properties and lipophilicity. The carboxylic acid and methoxy functional groups offer versatile handles for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of complex molecular architectures.

This document provides detailed application notes on the utility of this compound in key organic reactions and offers generalized experimental protocols for its use in the synthesis of amides and benzimidazoles, which are common scaffolds in medicinally active compounds.

Key Applications

This compound serves as a crucial intermediate in the synthesis of:

-

Bioactive Amides: The carboxylic acid functionality is readily converted to amides, a common functional group in many drug molecules. Amide bond formation with various amines leads to a diverse range of compounds with potential therapeutic applications.

-

Heterocyclic Compounds: This benzoic acid derivative is a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active compounds.

-

Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the scaffolds of kinase inhibitors to improve their potency and pharmacokinetic properties.

-

Agrochemicals: The unique substitution pattern of this molecule can be exploited in the design of novel herbicides and pesticides.

Experimental Protocols

The following protocols are generalized procedures based on standard organic synthesis methodologies. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of N-Aryl-4,5-difluoro-2-methoxybenzamide via Amide Coupling

This protocol details a standard procedure for the formation of an amide bond between this compound and an aniline derivative using a common coupling agent.

Reaction Scheme:

Caption: General workflow for amide bond formation.

Materials:

-

This compound

-

Substituted Aniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add the substituted aniline (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-